

physical and chemical properties of 1,1,2-Tribromoethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,2-Tribromoethane

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1,1,2-Tribromoethane: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physical, chemical, and toxicological properties of **1,1,2-Tribromoethane**. It is intended for researchers, scientists, and professionals in drug development and environmental sciences who require detailed information on this halogenated hydrocarbon. This document includes key physical and chemical data, experimental protocols for its synthesis and analysis, and a proposed metabolic pathway based on related compounds.

Core Properties of 1,1,2-Tribromoethane

1,1,2-Tribromoethane (CAS No. 78-74-0) is a dense, colorless to pale-yellow liquid.^[1] It is classified as a toxic brominated volatile organic compound and is known to be an irritant to the eyes, skin, and respiratory system.^{[2][3]} Due to its chemical properties, it is incompatible with strong oxidizing agents, bases, aluminum, alkali metals, and magnesium.^[1]

Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of **1,1,2-Tribromoethane**.

Property	Value	Source
Molecular Formula	C ₂ H ₃ Br ₃	[2] [4] [5]
Molecular Weight	266.76 g/mol	[2] [4] [5]
Density	2.61 g/mL at 25 °C	[2] [3]
Boiling Point	187-190 °C at 721 mm Hg	[2] [3]
Melting Point	-29.3 °C	[3]
Vapor Pressure	0.969 mmHg at 25 °C	[3]
Refractive Index (n _{20/D})	1.593	[2] [3]
Appearance	Colorless to almost colorless clear liquid	[6]
LogP (Octanol/Water Partition Coefficient)	2.72	[7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of **1,1,2-Tribromoethane**.

- ¹H NMR: Spectral data for **1,1,2-Tribromoethane** is available, showing characteristic shifts for the protons in its structure.[\[8\]](#)[\[9\]](#)
- IR Spectroscopy: Infrared spectra have been recorded for both the liquid (between salts) and vapor phases of the compound.[\[10\]](#)
- Mass Spectrometry: Electron ionization mass spectrometry data is available for the characterization of **1,1,2-Tribromoethane**.[\[11\]](#)[\[12\]](#)

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of **1,1,2-Tribromoethane**.

Synthesis of 1,1,2-Tribromoethane

A documented method for the synthesis of **1,1,2-Tribromoethane** involves the bromination of ethane.[2] However, this method results in a low yield of the desired product. A more general and potentially higher-yielding approach involves the bromination of a 1,1,2-trihaloethane, where at least one of the halogens is chlorine.[6]

Protocol for Bromination of Ethane:

- A stream of ethane gas with a flow rate of 5 standard mL/min is passed through a bromine bubbler maintained at 21 °C.[2]
- The resulting gas mixture, with an ethane to bromine molar ratio of 3.6:1, is then passed through a glass reactor with a 3.6 mm internal diameter. The reactor is packed with borosilicate beads.[2]
- The average residence time in the reactor is 27 seconds.[2]
- This process results in the conversion of 24% of the ethane, with a product selectivity of less than 1% for **1,1,2-Tribromoethane**. The major products are ethyl bromide (86%), 1,2-dibromoethane (12%), and 1,1-dibromoethane (1%).[2]

Purification of Crude Bromoethanes

While a specific protocol for the purification of **1,1,2-Tribromoethane** is not readily available, a method for purifying crude dibromoethane can be adapted. This process aims to remove unstable compounds and free halogens.[4]

Adapted Purification Protocol:

- Wash the crude **1,1,2-Tribromoethane** with an aqueous solution containing 200 g/L of sodium chloride or magnesium chloride. To bind any free halogens, sodium thiosulfate can be added to this solution.[4]
- Separate the aqueous phase.
- Wash the organic phase with a 3% sodium hydroxide solution to neutralize any acidic impurities.[4]
- Separate the aqueous phase.

- To stabilize the purified **1,1,2-Tribromoethane**, an appropriate stabilizer such as triethanolamine can be added.[\[4\]](#)

Analytical Methodology

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of **1,1,2-Tribromoethane**.[\[3\]](#)

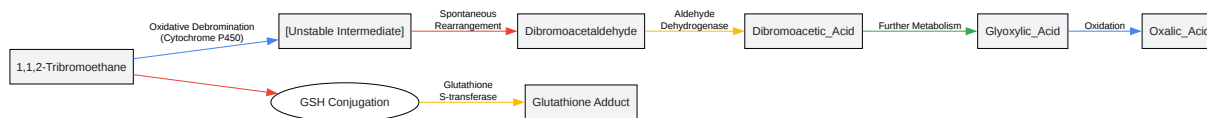
RP-HPLC Protocol:

- Column: A Newcrom R1 HPLC column is suitable for this separation.[\[3\]](#)
- Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.[\[3\]](#)
- Detection: UV-Vis detection is appropriate for this analysis.
- Mass Spectrometry Compatibility: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with formic acid.[\[3\]](#)
This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[\[3\]](#)

Biological Fate and Proposed Metabolic Pathway

While no specific signaling or metabolic pathways for **1,1,2-Tribromoethane** have been documented, the metabolism of structurally similar compounds, such as 1,1,2,2-tetrabromoethane and 1,2-dibromoethane, can provide insights into its potential biotransformation. The metabolism of 1,1,2,2-tetrabromoethane in rats yields dibromoacetic acid, glyoxylic acid, and oxalic acid as urinary metabolites.[\[10\]](#) The biotransformation of 1,2-dibromoethane is known to produce two reactive intermediates: 2-bromoacetaldehyde and S-(2-bromoethyl) glutathione.[\[7\]](#)

Based on these findings, a plausible metabolic pathway for **1,1,2-Tribromoethane** is proposed below. This pathway is hypothetical and requires experimental validation.

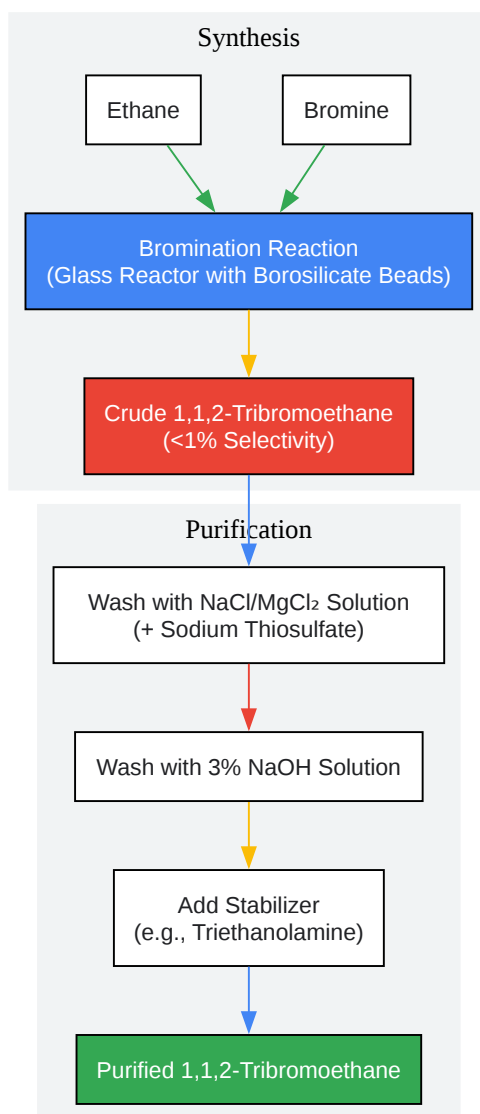


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A proposed metabolic pathway for **1,1,2-Tribromoethane** based on related compounds.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **1,1,2-Tribromoethane** as described in the experimental protocols section.



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Workflow for the synthesis and purification of **1,1,2-Tribromoethane**.

Safety and Handling

1,1,2-Tribromoethane is harmful if swallowed and causes skin and serious eye irritation.[1][13] Appropriate personal protective equipment, including gloves, and eye/face protection, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.[3] Store in a cool, dark place as the substance is light-sensitive.[1] Dispose of contents and container to an approved waste disposal plant.[14]

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- To cite this document: BenchChem. [physical and chemical properties of 1,1,2-Tribromoethane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583406#physical-and-chemical-properties-of-1-1-2-tribromoethane>]

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